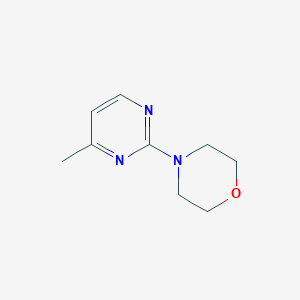

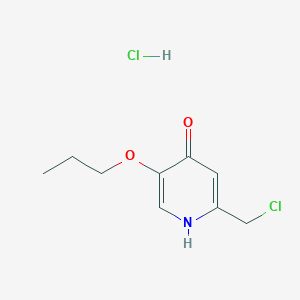

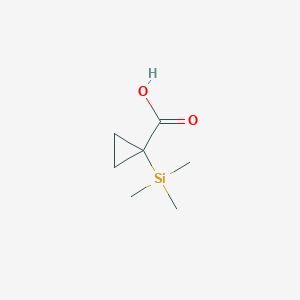

![molecular formula C21H19N5O B2519705 N-[[1-(3,4-二甲苯基)四唑-5-基]甲基]萘-1-甲酰胺 CAS No. 897622-42-3](/img/structure/B2519705.png)

N-[[1-(3,4-二甲苯基)四唑-5-基]甲基]萘-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide" is a derivative of naphthalene-1-carboxamide, which is a structural motif found in various chemical entities with diverse biological activities. The naphthalene core is a common feature in many pharmaceuticals and materials due to its planar, aromatic nature, which allows for significant π-π interactions and potential for extensive conjugation. This particular compound is not directly mentioned in the provided papers, but its analysis can be inferred from related structures and their properties.

Synthesis Analysis

The synthesis of related naphthalene-1-carboxamide derivatives is well-documented. For instance, N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a naphthalen-1-yl variant, were synthesized and characterized by various spectroscopic techniques . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were prepared through direct acylation reactions . These methods typically involve acylation of amines or naphthyl compounds with appropriate acyl chlorides or anhydrides, suggesting that the target compound could be synthesized through a similar acylation strategy, possibly involving a tetrazole-containing acyl chloride and a naphthalene-1-amine derivative.

Molecular Structure Analysis

The molecular structure of naphthalene-1-carboxamide derivatives is characterized by the presence of a naphthalene ring system, which can adopt various conformations depending on the substituents. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonding . This suggests that the target compound may also exhibit intramolecular interactions that stabilize its conformation, potentially involving the tetrazole moiety.

Chemical Reactions Analysis

Naphthalene-1-carboxamide derivatives can participate in various chemical reactions, often facilitated by the reactivity of the amide group or other functional groups present on the naphthalene ring. For instance, the cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives can act as a nucleophilic site for further chemical transformations . The tetrazole ring in the target compound is known for its reactivity, particularly in click chemistry and as a bioisostere for carboxylic acids, suggesting that it could undergo reactions such as nucleophilic substitution or participate in the formation of coordination complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-1-carboxamide derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and crystallinity. For example, the introduction of bulky substituents can lead to amorphous materials with good solubility in organic solvents, as seen in aromatic polyamides containing pendant naphthalene-8-oxybenzamide units . The target compound's physical properties would likely be influenced by the presence of the 3,4-dimethylphenyl and tetrazole groups, which could affect its solubility and potential for forming crystalline solids.

科学研究应用

药物化学和生物学应用

- 抗分枝杆菌活性: N-烷氧基苯基羟基萘甲酰胺表现出显著的抗分枝杆菌活性,一些化合物对结核分枝杆菌的活性可与利福平相当或更优,表明萘甲酰胺衍生物在结核病治疗中的潜力 (Goněc 等人,2016).

- 细胞毒性活性: 苯并[b][1,6]萘啶的甲酰胺衍生物被证明对各种癌细胞系具有有效的细胞毒性,表明其在癌症治疗中的潜在用途 (Deady 等人,2003).

聚合物科学和材料

- 电致变色聚合物: 萘核二甲酰胺被用来制造具有可逆电化学氧化过程和电氧化后颜色变化的电活性薄膜,表明其在电致变色器件中的应用 (Hsiao & Han,2017).

- 芳香族聚酰胺: 已合成出含有侧链庞大萘-8-氧基苯甲酰胺单元的新型芳香族聚酰胺,其特点是良好的溶解性和高热稳定性,表明其在高性能材料中的潜力 (Ghodke 等人,2021).

有机合成和化学

- 光点击化学: 萘基四唑已被开发用于活哺乳动物细胞中的荧光、双光子触发光点击化学,展示了在生物系统内进行空间控制成像的高级方法 (Yu 等人,2013).

- G-四链体配体: 萘二酰亚胺衍生物已被探索作为胰腺癌细胞中的端粒靶向剂,展示了萘衍生物在靶向特定 DNA 结构中的治疗潜力 (Micco 等人,2013).

安全和危害

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

未来方向

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the synthesis and study of tetrazole derivatives offer a promising future direction for medicinal chemists working in the area of antibacterial research .

属性

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-14-10-11-17(12-15(14)2)26-20(23-24-25-26)13-22-21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYHZRHEDHCXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

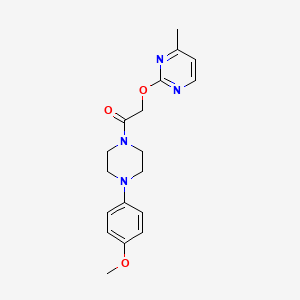

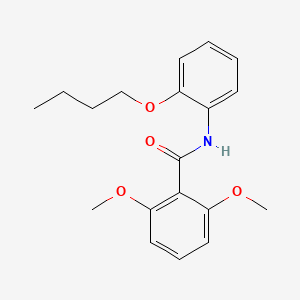

![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)

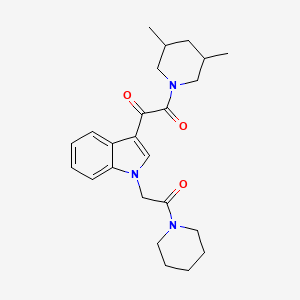

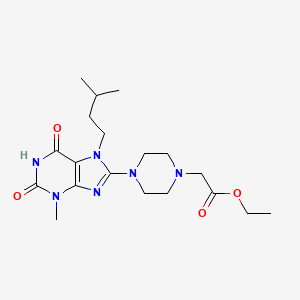

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

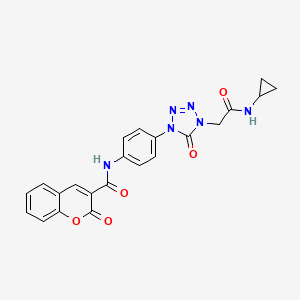

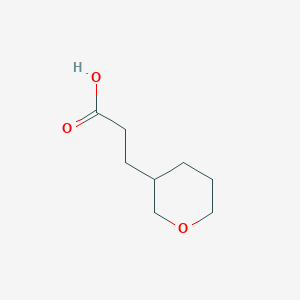

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)